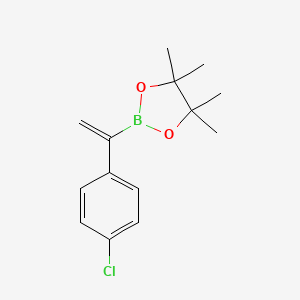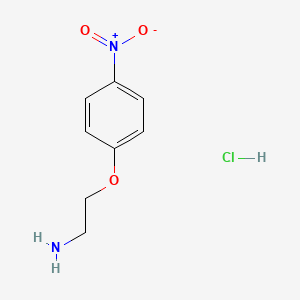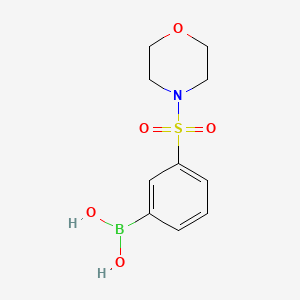
3-(Morpholin-4-ylsulphonyl)benzeneboronic acid
Descripción general
Descripción
3-(Morpholin-4-ylsulphonyl)benzeneboronic acid (3-MBSBA) is a synthetic organic compound that has been widely studied due to its versatile uses in scientific research. It is a unique boronic acid derivative that has been used in the synthesis of a variety of organic molecules and has been found to possess several unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid is involved in the formation of complex structures. For instance, o-Formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, which has a planar benzoxaborole fragment and a typical hydrogen-bonded dimer motif in the solid state (Sporzyński et al., 2005).
- It is also used in the synthesis of mannich bases like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, demonstrating significant structural complexity and stability due to various hydrogen bonding interactions (Franklin et al., 2011).
Role in Synthesis of Biologically Active Compounds
- The compound plays a crucial role as an intermediate in the synthesis of biologically active heterocyclic compounds, such as in the case of the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid (Mazur et al., 2007).
- It is also involved in the formation of new tetracyclic boron-containing heterocycles, demonstrating its versatility in organic synthesis (Hawkins & Snyder, 1960).
Antibacterial Activity Studies
- The derivatives of 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid, such as sulphonamide substituted derivatives of morpholine, have been synthesized and evaluated for their in vitro antibacterial activity, displaying potential as antibacterial agents (Ahmed et al., 2021).
Hydrophilicity Enhancement in Polymers
- The compound is utilized in enhancing the hydrophilicity of polymers. For example, a derivative of morpholine-2,5-dione was polymerized to create poly(glycolic acid-alt-l-aspartic acid), showing promising hydrophilicity (Wang & Feng, 1997).
Application in Medicinal Chemistry
- Derivatives like 4-(Pyrimidin-4-yl)morpholines, which involve 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid, have been used as privileged pharmacophores for inhibiting PI3K and PIKKs in medicinal chemistry (Hobbs et al., 2019).
Propiedades
IUPAC Name |
(3-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO5S/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKVVOUXXNJGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657337 | |
| Record name | [3-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylsulphonyl)benzeneboronic acid | |
CAS RN |
871329-60-1 | |
| Record name | [3-(Morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
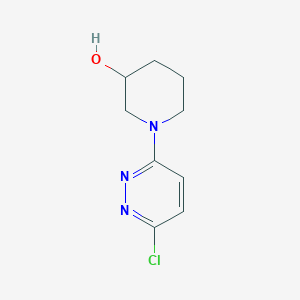
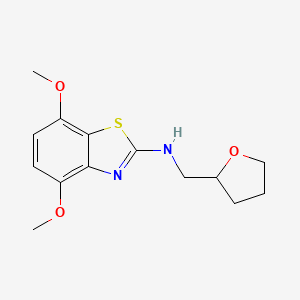
![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)
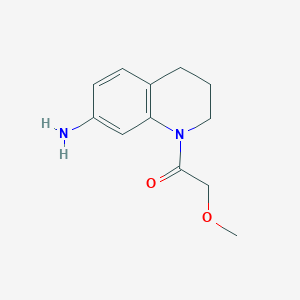
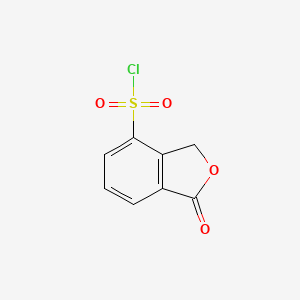
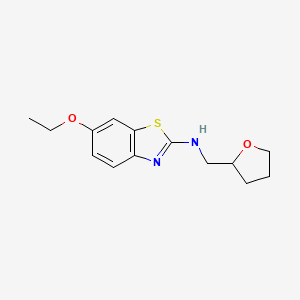
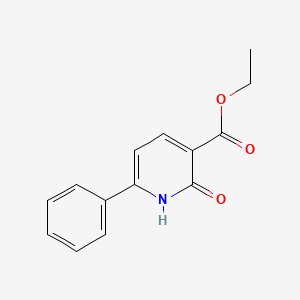
![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
